2H-Azirine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-2-carbohydrazide is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions, making it a compound of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carbohydrazide can be achieved through several methods. One common approach involves the Neber rearrangement, where oximes are converted into azirines using tosyl chloride and a base such as triethylamine . Another method includes the decomposition of vinyl azides, which can be thermally or photochemically induced to form azirines . Additionally, ring contraction of isoxazoles and oxidative cyclization of enamine derivatives are also employed to synthesize azirines .
Industrial Production Methods
These methods typically involve the use of robust and scalable reactions such as the Neber rearrangement and the decomposition of vinyl azides .
Chemical Reactions Analysis
Types of Reactions
2H-Azirine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: Azirines can be oxidized to form oxazoles and other heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the azirine ring opens to form more stable products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions . Substitution reactions often require nucleophiles like amines or thiols under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles, aziridines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Azirine-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-Azirine-2-carbohydrazide involves its high ring strain and electrophilic nature, which make it reactive towards nucleophiles. The azirine ring can open upon reaction with nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and biological applications . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
2H-Azirine-2-carbohydrazide can be compared with other azirine derivatives such as 2H-Azirine-2-carboxylic acid and its esters. These compounds share similar reactivity due to the azirine ring but differ in their substituents, which can influence their chemical behavior and applications . For example, azirinomycin, a natural azirine derivative, exhibits antimicrobial activity, highlighting the potential biological applications of azirines .
List of Similar Compounds
- 2H-Azirine-2-carboxylic acid
- 2H-Azirine-2-carboxamide
- 2H-Azirine-2-carboxylate esters
- Azirinomycin
- Dysidazirine
Properties
CAS No. |
89176-15-8 |
---|---|
Molecular Formula |
C3H5N3O |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2H-azirine-2-carbohydrazide |
InChI |
InChI=1S/C3H5N3O/c4-6-3(7)2-1-5-2/h1-2H,4H2,(H,6,7) |
InChI Key |
HUXHODLQWILNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC1C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.